
1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-chloro-4-nitroaniline with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and nitro groups can influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the pyrrolidinone moiety.
2-Chloro-5-nitrophenol: Similar structure with a different position of the nitro group.
4-Chloro-2-nitrophenol: Another isomer with the chloro and nitro groups in different positions.
Uniqueness: 1-(2-Chloro-4-nitrophenyl)-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other chloronitrophenol derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9ClN2O3 |
|---|---|
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
Clave InChI |
VLGDBADFZIRWJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


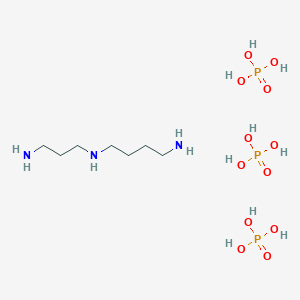

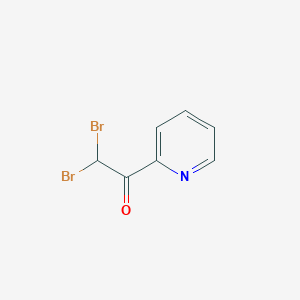

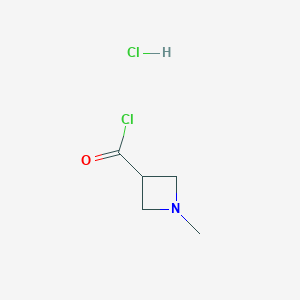
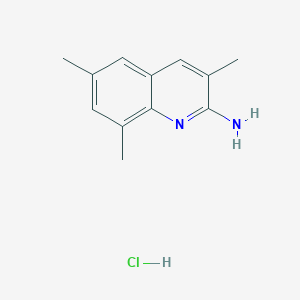
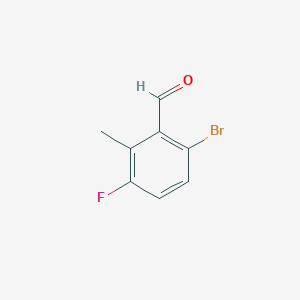
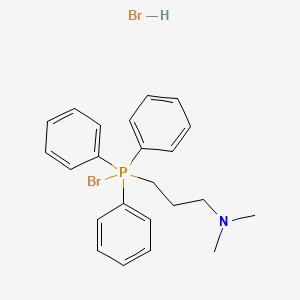
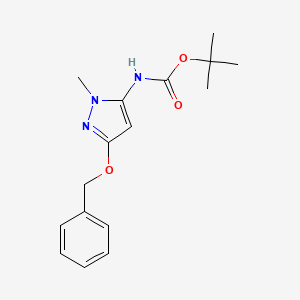
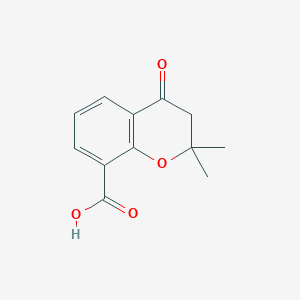

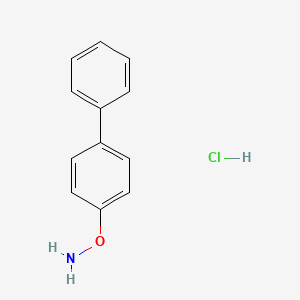
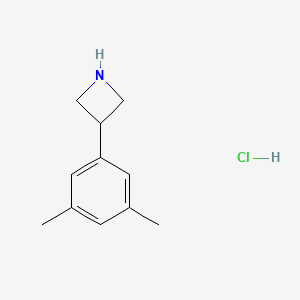
![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
